1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine
Description
1-Methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, an amine at position 5, and a 1H-1,2,4-triazol-1-ylmethyl group at position 3. This structural motif combines the rigidity of the pyrazole ring with the hydrogen-bonding capacity of the triazole moiety, making it a candidate for pharmaceutical and agrochemical applications. The compound has been cataloged as a primary amine by CymitQuimica, though its commercial availability is currently discontinued .
Properties
IUPAC Name |
2-methyl-5-(1,2,4-triazol-1-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-12-7(8)2-6(11-12)3-13-5-9-4-10-13/h2,4-5H,3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFKEAGIAUZJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN2C=NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).
Methylation and Amination:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the triazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings.
Scientific Research Applications
Antiviral Properties
One of the most notable applications of this compound is in the development of antiviral agents. Research indicates that derivatives of pyrazole and triazole compounds exhibit significant antiviral activity. For instance, a study highlighted that a related compound served as an intermediate for synthesizing ensitrelvir , a novel oral medication for treating COVID-19. The crystal structure analysis of this compound demonstrated its potential as a therapeutic agent against viral infections .
Antifungal Activity
The triazole moiety is known for its antifungal properties. Compounds containing triazole rings are often used in antifungal medications due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. Therefore, 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine could potentially be explored further for antifungal applications.
Cancer Research
Research into pyrazole derivatives has also shown promise in cancer treatment. Compounds similar to 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structural features of these compounds may contribute to their efficacy in targeting specific cancer pathways.
Biodegradable Polymers
Recent studies have indicated that compounds like 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine can be incorporated into biodegradable polymer matrices. This incorporation enhances the mechanical properties and biodegradability of the materials, making them suitable for medical implants and drug delivery systems. The combination of triazole and pyrazole functionalities can lead to improved interactions with biological tissues .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs can be exploited in developing controlled drug delivery systems. By modifying the release rates of therapeutic agents, these systems can provide sustained therapeutic effects while minimizing side effects.
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine, highlighting variations in substituents, molecular properties, and available
Key Observations:
Substituent Effects on Molecular Weight and Polarity: The triazole-containing compounds (e.g., target compound and Entry 6) exhibit higher nitrogen content and molecular weights compared to alkyl-substituted analogs (e.g., Entry 4). This likely enhances hydrogen-bonding capacity and solubility in polar solvents.
Biological Relevance: Pyridinyl substituents (Entry 2) are common in kinase inhibitors due to their ability to form π-π interactions with aromatic amino acids . The triazole moiety in the target compound mirrors fluconazole’s bis-triazole structure, suggesting possible antifungal or cytochrome P450 inhibition activity .
Synthetic Accessibility :
Biological Activity
1-Methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine can be represented as follows:
This compound features a pyrazole ring fused with a triazole moiety, contributing to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | Hep-2 | 3.25 | Cell cycle arrest |
| Compound C | A549 | 26.00 | Inhibition of proliferation |
These findings suggest that the triazole and pyrazole rings may play crucial roles in mediating anticancer activity through various mechanisms such as apoptosis and cell cycle modulation .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory activities. Research indicates that compounds similar to 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine exhibit inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases.
The biological activities of this compound are believed to be mediated through several mechanisms:
Inhibition of Kinases : Some studies indicate that pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase and CDK2. For example, one derivative showed an IC50 value of 0.067 µM against Aurora-A kinase, highlighting its potency as a kinase inhibitor .
Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been a focal point in research. Compounds similar to 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine have shown significant efficacy in promoting programmed cell death in various cancer cell lines .
Case Studies
A comprehensive review by Bouabdallah et al. (2022) examined the effects of various pyrazole derivatives on cancer cell lines. They reported significant cytotoxicity against MCF7 and NCI-H460 cells with varying IC50 values. The study emphasized the importance of structural modifications in enhancing biological activity .
Another study focused on the synthesis and evaluation of new pyrazole-linked thiourea derivatives showed promising results in inhibiting tumor growth and inducing autophagy without apoptosis in A549 cells . These findings underscore the therapeutic potential of compounds related to 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole and triazole precursors. Key steps include alkylation of the triazole moiety and subsequent coupling with the pyrazole core.
- Temperature Control : Maintain 60–80°C during alkylation to avoid side reactions (e.g., over-alkylation) .
- Catalysts : Use Lewis acids like ZnCl₂ or phase-transfer catalysts to enhance regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methyl group on the pyrazole ring appears as a singlet at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 235.12) .
- Infrared (IR) Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms and hydrogen-bonding networks (see Table 1) .
Advanced Research Questions
Q. How can regioselectivity challenges in the alkylation of triazole-pyrazole hybrids be systematically addressed?
- Methodological Answer : Regioselectivity issues arise due to competing alkylation sites on the triazole ring. Strategies include:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to direct alkylation to the desired nitrogen .
- Computational Modeling : DFT calculations predict transition-state energies to identify optimal reaction pathways .
- Protection/Deprotection : Temporarily protect reactive sites using tert-butoxycarbonyl (Boc) groups .
Q. What strategies resolve contradictions in reported crystallographic data for triazole-containing compounds?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from tautomerism or experimental resolution. Approaches include:
- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve accuracy .
- SHELX Refinement : Use SHELXL for robust refinement of hydrogen-bonding networks and disorder modeling .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) to identify trends .
Q. How can structure-activity relationships (SARs) for this compound be established in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., cytochrome P450) .
- Mutagenesis Studies : Identify critical residues in enzyme active sites through site-directed mutagenesis .
- Substituent Effects : Compare analogs with varying substituents (Table 2) to correlate electronic properties (Hammett σ constants) with inhibitory potency .
Tables
Q. Table 1: Crystallographic Data for Triazole-Pyrazole Hybrids
| Compound | Space Group | Bond Length (N-N, Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 3-Phenyl-1H-1,2,4-triazol-5-amine | P21/c | 1.32 | 2.3 | |
| Target Compound (Modeled) | P21/c | 1.35 | 4.1 |
Q. Table 2: Substituent Effects on Biological Activity
| Substituent (R) | LogP | IC₅₀ (µM) | Target Enzyme | Reference |
|---|---|---|---|---|
| -CH₃ | 1.8 | 12.3 | CYP3A4 | |
| -CF₃ | 2.5 | 8.7 | CYP3A4 | |
| -Ph | 3.1 | 5.2 | CYP3A4 |
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
